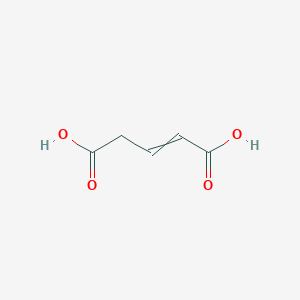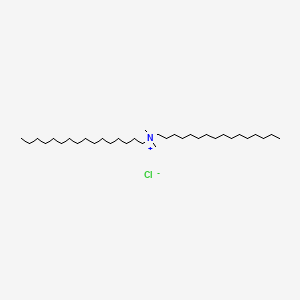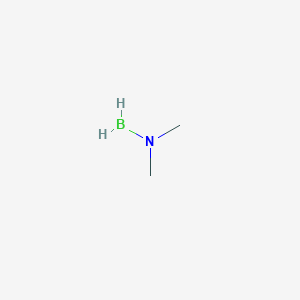
Ethoxymethyl(diphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethyl(diphenyl)silane is an organosilicon compound with the molecular formula C15H18OSi It is characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxymethyl(diphenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with ethyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the silicon with an ethoxy group.
Another method involves the Grignard reaction, where diphenylsilane is reacted with ethyl magnesium bromide to form the desired product. This reaction is carried out in an inert solvent, such as tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and advanced purification techniques to remove any impurities that may affect the performance of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethoxymethyl(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form silanes with different substituents, such as hydrosilanes.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted silanes, depending on the nucleophile used.
Scientific Research Applications
Ethoxymethyl(diphenyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethoxymethyl(diphenyl)silane involves its ability to form strong bonds with various substrates through the silicon atom. The ethoxy and methyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The phenyl groups contribute to the stability and solubility of the compound in organic solvents .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions.
Triphenylsilane: Contains three phenyl groups, which provide greater steric hindrance and stability but reduce reactivity compared to ethoxymethyl(diphenyl)silane.
Dimethylphenylsilane: Contains two methyl groups and one phenyl group, offering different reactivity and solubility properties.
Uniqueness
This compound is unique due to the presence of both ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in various chemical reactions and applications .
Properties
IUPAC Name |
ethoxymethyl(diphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-2-16-13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRFFOGMIQCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














